
2,6-Difluoro-N-hexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-hexylbenzamide is an organic compound with the molecular formula C13H17F2NO and a molecular weight of 241.2770 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hexyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-hexylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with hexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Difluoro-N-hexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The hexyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Derivatives with different substituents on the benzene ring.
Reduction: Hexylamine derivatives.
Oxidation: Hexanoic acid derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-hexylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-hexylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is crucial for cell division in bacteria. The compound binds to the allosteric site of FtsZ, preventing its polymerization and thus inhibiting bacterial cell division . This makes it a promising candidate for the development of new antibacterial agents.
Comparación Con Compuestos Similares
- 2,6-Difluorobenzamide
- 2,6-Difluoro-N-methylbenzamide
- 2,6-Difluoro-N-hydroxybenzamide
Comparison: 2,6-Difluoro-N-hexylbenzamide is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its analogs. For example, the hexyl group increases the hydrophobicity of the molecule, potentially enhancing its ability to interact with hydrophobic pockets in target proteins. Additionally, the hexyl group may influence the compound’s solubility and bioavailability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C13H17F2NO |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2,6-difluoro-N-hexylbenzamide |
InChI |
InChI=1S/C13H17F2NO/c1-2-3-4-5-9-16-13(17)12-10(14)7-6-8-11(12)15/h6-8H,2-5,9H2,1H3,(H,16,17) |
Clave InChI |
DCELERGDDRUSOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



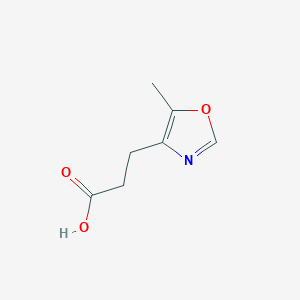

![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
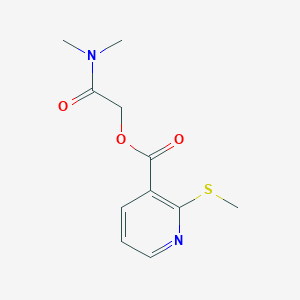
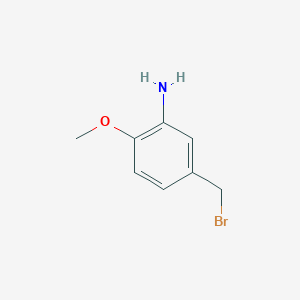
![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
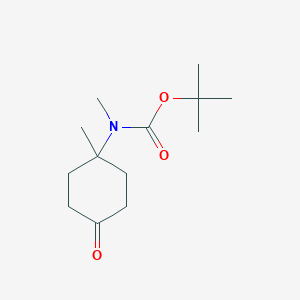
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)


![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
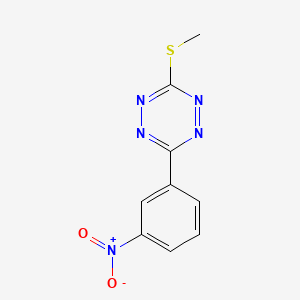
![N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)
